3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
The compound “3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” is a complex organic molecule that contains several functional groups, including a piperazine ring and a pyridazine ring . Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Pyridazine rings have been studied for their wide range of pharmacological profiles, including antibacterial, antitumor, antifungal, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) . These techniques can provide information about the molecular weight, functional groups, and the connectivity of atoms within the molecule .Scientific Research Applications
Antibacterial Activity
The incorporation of piperazine derivatives in biologically active compounds has been well-established. This compound’s structure includes a piperazine moiety, which is associated with antibacterial properties . Researchers have explored the potential of piperazine-based compounds as antimicrobial agents, and this novel derivative could contribute to the development of new antibiotics.
Anti-Inflammatory Potential
Docking studies have indicated that the synthesized compound holds promise for regulating inflammatory diseases . Its unique structure may interact with specific targets involved in inflammation pathways, making it a candidate for further investigation in this field.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects. The hydrazine-coupled pyrazoles exhibit potent antileishmanial and antimalarial activities . Researchers have explored their efficacy against parasitic diseases, and this compound could contribute to the development of novel treatments.
Anti-Tubercular Activity
Imidazole-containing compounds have shown promise in the fight against tuberculosis. Although not directly related to the piperazine moiety, the compound’s overall structure may contribute to its anti-tubercular potential . Further studies are warranted to explore its effectiveness against Mycobacterium tuberculosis strains.
Neurodegenerative Diseases
The piperazine ring is a component in potential treatments for neurodegenerative conditions such as Parkinson’s and Alzheimer’s disease . While this compound’s specific impact remains to be investigated, its structural features suggest potential neuroprotective properties.
Psychoactive Substances
Interestingly, piperazine derivatives have also been used illicitly as psychoactive substances for recreational purposes . While this application is not desirable from a medical standpoint, it highlights the compound’s influence on the central nervous system.
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The presence of the piperazine ring suggests that it may interact with its targets in a similar manner to other piperazine-containing compounds
Biochemical Pathways
Given the wide range of biological activities associated with piperazine-containing compounds, it is likely that multiple pathways could be affected .
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
Some piperazine-containing compounds have exhibited good antibacterial activity , suggesting that this compound may have similar effects.
properties
IUPAC Name |
3-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6/c1-15-8-9-26(23-15)19-7-6-18(21-22-19)25-12-10-24(11-13-25)14-16-2-4-17(20)5-3-16/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXGPDROQLOJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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